Cas no 1325692-28-1 (N-2-(1H-imidazol-1-yl)quinolin-8-yl-2-(3-methylphenoxy)acetamide)

N-2-(1H-imidazol-1-yl)quinolin-8-yl-2-(3-methylphenoxy)acetamide 化学的及び物理的性質
名前と識別子
-
- N-2-(1H-imidazol-1-yl)quinolin-8-yl-2-(3-methylphenoxy)acetamide
- N-(2-imidazol-1-ylquinolin-8-yl)-2-(3-methylphenoxy)acetamide
- AKOS024527439
- F5897-0159
- N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(m-tolyloxy)acetamide
- SR-01000926212
- SR-01000926212-1
- 1325692-28-1
- N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2-(3-methylphenoxy)acetamide
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- インチ: 1S/C21H18N4O2/c1-15-4-2-6-17(12-15)27-13-20(26)23-18-7-3-5-16-8-9-19(24-21(16)18)25-11-10-22-14-25/h2-12,14H,13H2,1H3,(H,23,26)
- InChIKey: STRBIUBEGYNRCS-UHFFFAOYSA-N
- ほほえんだ: O(C1=CC=CC(C)=C1)CC(NC1=CC=CC2=CC=C(N3C=NC=C3)N=C21)=O
計算された属性
- せいみつぶんしりょう: 358.14297583g/mol
- どういたいしつりょう: 358.14297583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 503
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 69Ų
N-2-(1H-imidazol-1-yl)quinolin-8-yl-2-(3-methylphenoxy)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5897-0159-10μmol |
N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2-(3-methylphenoxy)acetamide |
1325692-28-1 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5897-0159-20mg |
N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2-(3-methylphenoxy)acetamide |
1325692-28-1 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5897-0159-2μmol |
N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2-(3-methylphenoxy)acetamide |
1325692-28-1 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5897-0159-3mg |
N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2-(3-methylphenoxy)acetamide |
1325692-28-1 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5897-0159-25mg |
N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2-(3-methylphenoxy)acetamide |
1325692-28-1 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5897-0159-4mg |
N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2-(3-methylphenoxy)acetamide |
1325692-28-1 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5897-0159-50mg |
N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2-(3-methylphenoxy)acetamide |
1325692-28-1 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5897-0159-15mg |
N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2-(3-methylphenoxy)acetamide |
1325692-28-1 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5897-0159-20μmol |
N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2-(3-methylphenoxy)acetamide |
1325692-28-1 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5897-0159-2mg |
N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2-(3-methylphenoxy)acetamide |
1325692-28-1 | 2mg |
$59.0 | 2023-09-09 |
N-2-(1H-imidazol-1-yl)quinolin-8-yl-2-(3-methylphenoxy)acetamide 関連文献
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1. Book reviews
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
N-2-(1H-imidazol-1-yl)quinolin-8-yl-2-(3-methylphenoxy)acetamideに関する追加情報
Research Briefing on N-2-(1H-imidazol-1-yl)quinolin-8-yl-2-(3-methylphenoxy)acetamide (CAS: 1325692-28-1)
In recent years, the compound N-2-(1H-imidazol-1-yl)quinolin-8-yl-2-(3-methylphenoxy)acetamide (CAS: 1325692-28-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique quinoline-imidazole hybrid structure, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological targets. The following briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.
The synthesis of N-2-(1H-imidazol-1-yl)quinolin-8-yl-2-(3-methylphenoxy)acetamide involves a multi-step process that ensures high yield and purity. Recent studies have optimized the synthetic route, incorporating novel catalysts and reaction conditions to improve efficiency. The compound's structural features, including the quinoline core and imidazole moiety, are critical for its bioactivity. Researchers have employed advanced spectroscopic techniques, such as NMR and mass spectrometry, to confirm the compound's structure and purity, ensuring reproducibility in further studies.
Mechanistic studies have revealed that N-2-(1H-imidazol-1-yl)quinolin-8-yl-2-(3-methylphenoxy)acetamide exhibits potent inhibitory effects on specific enzyme systems, particularly those involved in inflammatory pathways. In vitro assays demonstrate its ability to selectively target and modulate key signaling molecules, such as kinases and cytokines, which are implicated in various disease states. These findings suggest its potential as a lead compound for developing novel anti-inflammatory or immunomodulatory agents.
In vivo studies have further validated the compound's therapeutic potential. Preclinical models of inflammatory diseases, such as rheumatoid arthritis and colitis, have shown significant reduction in disease severity upon administration of N-2-(1H-imidazol-1-yl)quinolin-8-yl-2-(3-methylphenoxy)acetamide. The compound's pharmacokinetic profile, including its bioavailability and metabolic stability, has been evaluated, with results indicating favorable properties for further development. However, challenges such as dose optimization and potential side effects remain to be addressed in subsequent phases of research.
Beyond its anti-inflammatory properties, recent investigations have explored the compound's potential in oncology. Preliminary data suggest that N-2-(1H-imidazol-1-yl)quinolin-8-yl-2-(3-methylphenoxy)acetamide may exhibit cytotoxic effects against certain cancer cell lines, particularly those resistant to conventional therapies. The mechanism underlying this activity appears to involve the disruption of cellular proliferation pathways and induction of apoptosis. These findings open new avenues for its application in cancer treatment, though extensive clinical trials are necessary to confirm efficacy and safety.
In conclusion, N-2-(1H-imidazol-1-yl)quinolin-8-yl-2-(3-methylphenoxy)acetamide (CAS: 1325692-28-1) represents a promising candidate for further pharmaceutical development. Its unique structural attributes and multifaceted bioactivity make it a valuable subject of ongoing research. Future studies should focus on elucidating its precise molecular targets, optimizing its therapeutic window, and exploring its potential in combination therapies. As the scientific community continues to uncover its full potential, this compound may soon transition from the laboratory to clinical applications, addressing unmet medical needs in inflammation and oncology.
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